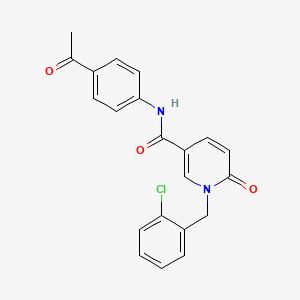

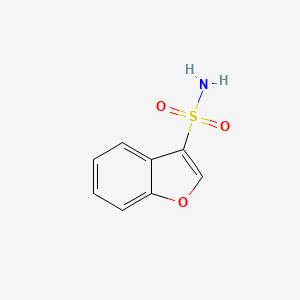

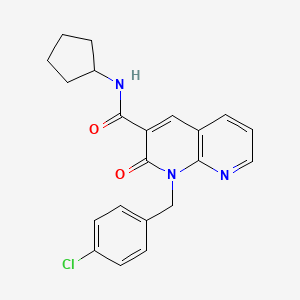

![molecular formula C20H18N4O6S B2386377 N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide CAS No. 450338-05-3](/img/structure/B2386377.png)

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide” is a chemical compound. It belongs to the class of organic compounds known as phenylpyrazoles . The molecular formula of this compound is C19H16N4O6S and it has a molecular weight of 428.42 .

Synthesis Analysis

The synthesis of such compounds often involves the use of new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound . Novel series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized by using various intermediates .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H, 13C NMR, and LC-MS spectra . The crystal data of similar compounds can provide insights into the possible structure of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound can be monitored by techniques such as thin layer chromatography . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and weight . Further analysis would require specific experimental data.Wissenschaftliche Forschungsanwendungen

Triple-Negative Breast Cancer (TNBC) Treatment

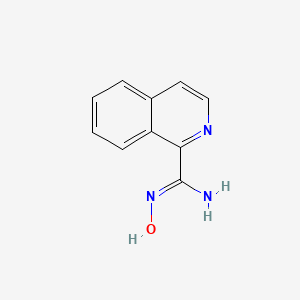

Triple-negative breast cancer (TNBC) is an aggressive subtype characterized by the absence of HER2, progesterone receptors, and estrogen receptors. Unfortunately, effective targeted therapies for TNBC are lacking. However, recent research has explored the potential of our compound as an EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) inhibitor. These receptors play crucial roles in TNBC progression. Using structural bioinformatics methods, including density functional theory and molecular docking, scientists identified promising inhibitors from our compound and its derivatives. Notably, these compounds met ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements and exhibited strong binding affinities for EGFR and VEGFR-2 .

PPARα Antagonism for Metabolic Disorders

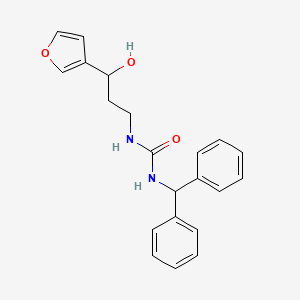

Our compound, specifically 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide , selectively antagonizes PPARα (peroxisome proliferator-activated receptor alpha). This property makes it a potential therapeutic candidate for metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.

Antiproliferative Activity

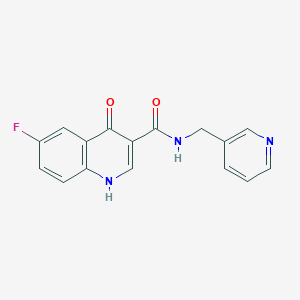

Another derivative, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide , was synthesized and evaluated for its anticancer activity. In vitro screening revealed promising results, warranting further investigation .

Safety and Hazards

This product is not intended for human or veterinary use and is for research use only. Always handle chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions in the study of such compounds often involve the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets . The application of the hybridization concept allows the design and discovery of new small molecules as well as fighting and overcoming the multidrug resistance problems .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S/c1-12-3-4-13(9-18(12)24(26)27)20(25)21-19-16-10-31(28,29)11-17(16)22-23(19)14-5-7-15(30-2)8-6-14/h3-9H,10-11H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIPCNWKDGHAIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

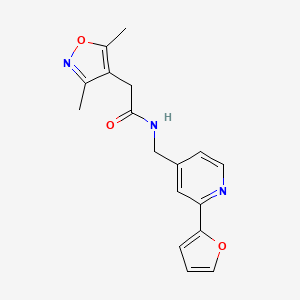

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2386296.png)

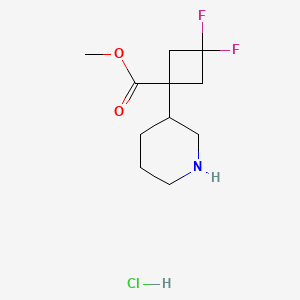

![6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B2386298.png)

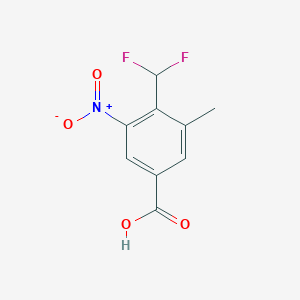

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)

![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)

![N'-(4-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2386308.png)